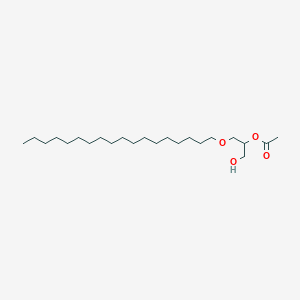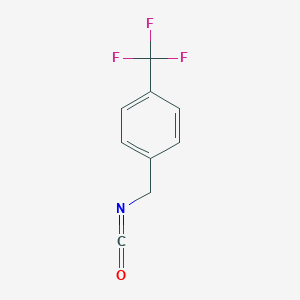
4-(Trifluoromethyl)benzyl isocyanate
Descripción general
Descripción
“4-(Trifluoromethyl)benzyl isocyanate” is a chemical compound with the CAS Number: 102422-55-9. It has a molecular weight of 201.15 and its linear formula is C9H6F3NO . It is used in various chemical reactions due to its isocyanate group .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)benzyl isocyanate” is represented by the formula C9H6F3NO . The InChI representation of the molecule isInChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 . The molecule has a topological polar surface area of 29.4 Ų . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)benzyl isocyanate” include a molecular weight of 201.14 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 201.04014830 g/mol, a monoisotopic mass of 201.04014830 g/mol, a topological polar surface area of 29.4 Ų, a heavy atom count of 14, and a complexity of 225 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
4-(Trifluoromethyl)benzyl isocyanate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with amines and alcohols makes it a key ingredient in creating a wide range of medicinal agents, particularly those that benefit from the inclusion of a trifluoromethyl group, which can enhance biological activity and metabolic stability .
Development of Agrochemicals
The compound’s chemical structure is conducive to the development of agrochemicals. Its trifluoromethyl group can be crucial for the design of herbicides and pesticides, providing the necessary lipophilicity and bioavailability required for effective plant protection products .
Material Science Innovations
In material science, 4-(Trifluoromethyl)benzyl isocyanate can be used to modify the surface properties of materials. It can introduce functional groups that are beneficial for further chemical modifications, leading to the development of advanced materials with specific desired properties .
Creation of Fluorescent Chemosensors
This compound plays a role in the synthesis of fluorescent chemosensors, particularly those based on photoinduced electron transfer (PET). These sensors are used for detecting ions or molecules and have applications in environmental monitoring and diagnostics .
Research on Kinetic Studies
4-(Trifluoromethyl)benzyl isocyanate: is employed in kinetic studies to understand the behavior of various chemical reactions. It is particularly useful in studying reaction mechanisms involving isocyanates, which are relevant in many areas of chemical research .
NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, the compound is used to predict the NMR spectrum. This application is essential for structural elucidation and understanding the electronic environment of molecules in research settings .
Safety And Hazards
When handling “4-(Trifluoromethyl)benzyl isocyanate”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXHDBRSSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624952 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzyl isocyanate | |
CAS RN |
102422-55-9 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



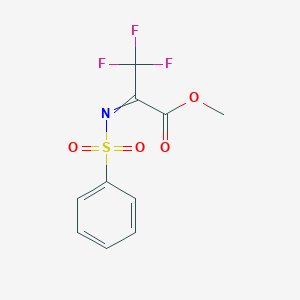
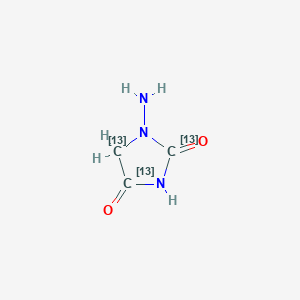
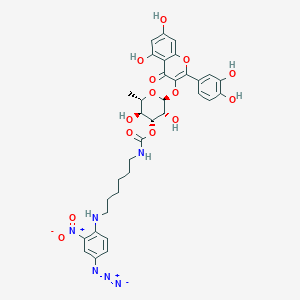

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
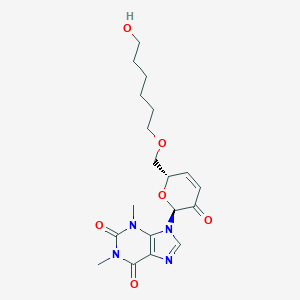

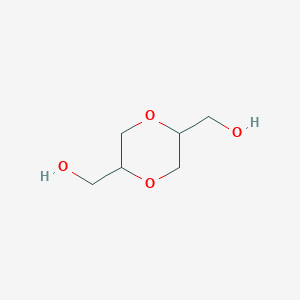
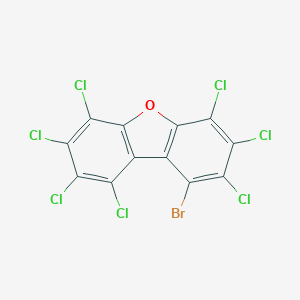

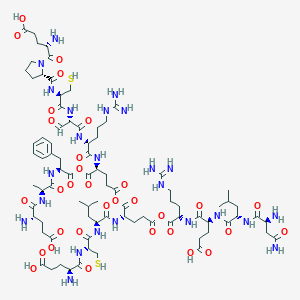
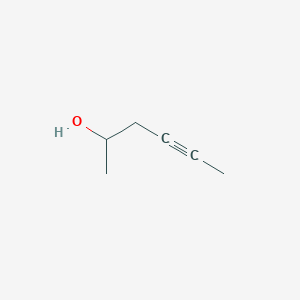
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
